molecular formula C12H16O2SSi B1599287 p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone CAS No. 34452-56-7

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Cat. No. B1599287
CAS RN: 34452-56-7
M. Wt: 252.41 g/mol
InChI Key: MMUNNGUGQXEUBR-UHFFFAOYSA-N
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Description

P-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is a chemical compound with the molecular formula C12H16O2SSi . It is also known by other names such as 1-(p-Toluenesulfonyl)-2-(trimethylsilyl)acetylene and 2-(Trimethylsilyl)ethynyl p-tolyl sulfone .


Synthesis Analysis

This compound can be synthesized from bis(trimethylsilyl)acetylene . It is a powerful Michael acceptor for vinylations and a sterically hindered dipolarophile for cycloadditions .


Molecular Structure Analysis

The linear formula of this compound is (CH3)3SiC≡CSO2C6H4CH3 . Its molecular weight is 252.40 .


Chemical Reactions Analysis

P-Tolyl [2-(trimethylsilyl)ethynyl] sulfone may be used as a reactant in the synthesis of Cp(OC)2M-C=CSiMe3 (M = Fe, Ru) by reacting with [Cp(OC)2M]-Na+ . It can also be used as a reagent in the photochemical alkynylation of unreactive C(sp3)–H bonds .


Physical And Chemical Properties Analysis

This compound has a melting point of 80-83 °C (lit.) . It is available in purum grade with an assay of ≥97.0% (CHN) .

Scientific Research Applications

In Organometallic Chemistry, it is used as a reactant in the synthesis of Cp(OC)2M-C=CSiMe3 (M = Fe, Ru) by reacting with [Cp(OC)2M]-Na+ . In Organic Chemistry, it serves as a reagent in the photochemical alkynylation of unreactive C(sp3)–H bonds .

In Organometallic Chemistry, it is used as a reactant in the synthesis of Cp(OC)2M-C=CSiMe3 (M = Fe, Ru) by reacting with [Cp(OC)2M]-Na+ . In Organic Chemistry, it serves as a reagent in the photochemical alkynylation of unreactive C(sp3)–H bonds .

properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNNGUGQXEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408081
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

CAS RN

34452-56-7
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Z Chen, ML Trudell - Synthetic communications, 1994 - Taylor & Francis
Silica gel mediated desilylation of aryl 2-(trimethylsilyl)ethynyl sulfones was found to greatly simplify the synthesis of the acetylenic sulfones, ethynyl ptolyl sulfone 1 and ethynyl phenyl …
Number of citations: 42 www.tandfonline.com
L Waykole, LA Paquette - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 52 onlinelibrary.wiley.com
MW Wannamaker - 1986 - search.proquest.com
The synthesis of a number of tetrasubstituted sulfonylcyclo-propenes was carried out and their photochemical and thermal behavior studied in detail. Several attempts were made at …
Number of citations: 2 search.proquest.com
A Padwa, MW Wannamaker… - The Journal of Organic …, 1987 - ACS Publications
3, 3-Dimethyl-l-(p-tolylsulfonyl)-2-(trimethylsilyl) cyclopropene was prepared by the 1, 3-dipolar cycloaddition of 2-diazopropane with p-tolyl 2-(trimethylsilyl) ethynyl sulfone followed by …
Number of citations: 50 pubs.acs.org
RVC Carr, RV Williams… - The Journal of Organic …, 1983 - ACS Publications
Useful procedures for effecting the indirect capture of ethylene, acetylene, 1-alkenes, and monosubstituted alkynes in Diels-Alder cycloadditions have been developed. In the first …
Number of citations: 153 pubs.acs.org
L Yet - 1995 - search.proquest.com
Study has been made of syntheses of (E)-and (Z)-1-(benzenesulfonyl)-2-(trimethylsilyl) cyclopropanes (I), their conversions to varied (E)-and (Z)-1-(benzenesulfonyl)-$1 $-(substituted)-2…
Number of citations: 2 search.proquest.com
ST Attarwala - 1984 - search.proquest.com
A one step synthesis of 4, 4’,(51)-Bis (p-tolyl sulfonyl)-tetrathiafulvalene and 4, 4*,(5')-Bis (tolyl sulfonyl) tetrasele nafulvalene has been achieved utilizing the reaction of ethynyl-p-…
Number of citations: 2 search.proquest.com
TB Clark, KA Woerpel - Organometallics, 2005 - ACS Publications
Silver phosphate-catalyzed silylene transfer from silacyclopropane 1 to 1-heteroatom-substituted alkynes resulted in alkoxy-, amino-, and alkylthiolate-substituted silacyclopropenes. …
Number of citations: 17 pubs.acs.org
E Moreno-Clavijo, AJ Moreno-Vargas, R Kieffer… - Organic …, 2011 - ACS Publications
The high strain of bicyclic systems drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes giving rise to orthogonally functionalized cyclopentene, 2,5-…
Number of citations: 17 pubs.acs.org
L Dolci, F Dolle, H Valette, F Vaufrey, C Fuseau… - Bioorganic & medicinal …, 1999 - Elsevier
Epibatidine (exo-2-(2′-chloro-5′-pyridyl)-7-azabicyclo[2.2.1]heptane), a natural compound isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is the most …
Number of citations: 103 www.sciencedirect.com

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